Procodazole Procodazole Procodazole is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 23249-97-0
VCID: VC0003992
InChI: InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Procodazole

CAS No.: 23249-97-0

VCID: VC0003992

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Procodazole - 23249-97-0

Description

Procodazole is a compound known for its immunomodulatory properties, particularly in enhancing disease resistance against various infections. It is often referred to as an active immunoprotective agent, though its specific approval status and clinical use details are not well-documented in mainstream medical literature. This article aims to compile available information on Procodazole, focusing on its chemical properties, biological effects, and research findings.

Biological Effects and Research Findings

Additionally, Procodazole has been identified as an inhibitor of carbonic anhydrase IX (CA IX), which is relevant in the context of tumor biology and drug development . This activity suggests potential applications in cancer research, although further studies are needed to explore its therapeutic potential.

Safety and Hazards

Procodazole is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation, and may lead to respiratory tract irritation . Handling and use should follow appropriate safety protocols to minimize exposure risks.

Hazard ClassificationDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
CAS No. 23249-97-0
Product Name Procodazole
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Standard InChIKey XYWJNTOURDMTPI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Synonyms enzimidazolyl-2-propionic acid
procodazol
propazole
propazole, monosodium salt
PubChem Compound 65708
Last Modified Sep 13 2023

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